2,2,2-Trifluoroethanethiol

Beschreibung

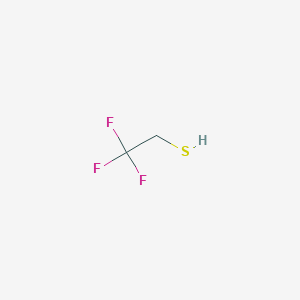

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRLLAOLJVDVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399717 | |

| Record name | 2,2,2-Trifluoroethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-53-2 | |

| Record name | 2,2,2-Trifluoroethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2,2,2-Trifluoroethanethiol: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanethiol (TFET), with the chemical formula CF₃CH₂SH, is a fluorinated thiol that has garnered significant interest in the fields of organic synthesis and drug development. The presence of the trifluoromethyl group imparts unique physicochemical properties, such as increased acidity compared to its non-fluorinated analogue, ethanethiol. These properties make it a valuable reagent in various chemical transformations, most notably in peptide and protein chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a discussion of its applications, particularly in the context of drug development.

Physical and Chemical Properties

The introduction of fluorine atoms significantly alters the properties of organic molecules. In the case of this compound, the strong electron-withdrawing effect of the trifluoromethyl group has a profound impact on its acidity and reactivity.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. It is a volatile, colorless liquid with a characteristic thiol odor.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃F₃S | [1] |

| Molecular Weight | 116.11 g/mol | [1] |

| Boiling Point | 34-35 °C | [1] |

| Density | 1.305 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.352 | [1] |

| Vapor Pressure | 7.85 psi at 20 °C | [1] |

| Flash Point | -24 °C | [1] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the acidic nature of the thiol proton and the nucleophilicity of the resulting thiolate.

| Property | Value/Description | Reference(s) |

| pKa | 7.3 | [2] |

| Acidity | The trifluoromethyl group significantly increases the acidity of the thiol proton compared to ethanethiol (pKa ≈ 10.6). | [2] |

| Reactivity | Acts as a potent nucleophile in its deprotonated (thiolate) form. It is also susceptible to oxidation. | [3][4] |

| Solubility | Miscible with many organic solvents. |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and some of its characteristic reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a 2,2,2-trifluoroethyl halide or tosylate with a sulfur nucleophile, such as sodium hydrosulfide.

Reaction: CF₃CH₂X + NaSH → CF₃CH₂SH + NaX (where X = Cl, Br, I, or OTs)

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium hydrosulfide (NaSH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2,2,2-trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl iodide) or tosylate in DMF to the stirred NaSH solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 70-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Oxidation to Bis(2,2,2-trifluoroethyl) Disulfide

Thiols can be readily oxidized to disulfides. A mild and efficient method utilizes hydrogen peroxide as the oxidant with a catalytic amount of iodine.

Reaction: 2 CF₃CH₂SH + H₂O₂ --(I₂ catalyst)--> CF₃CH₂S-SCH₂CF₃ + 2 H₂O

Experimental Protocol: [5]

-

To a stirred solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol or acetonitrile), add a catalytic amount of iodine (I₂) (e.g., 5 mol%).

-

Slowly add a stoichiometric amount of hydrogen peroxide (H₂O₂) (30% aqueous solution, 1.0 mmol) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude bis(2,2,2-trifluoroethyl) disulfide, which can be further purified by column chromatography if necessary.

S-Alkylation with an Alkyl Halide

The nucleophilic thiolate of this compound readily reacts with alkyl halides to form thioethers in a Williamson ether-like synthesis.

Reaction: CF₃CH₂SH + R-X + Base → CF₃CH₂S-R + Base·HX (where R is an alkyl group and X is a halide)

Experimental Protocol: [6]

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

-

Add a base (e.g., potassium carbonate or triethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.

-

Add the alkyl halide (e.g., methyl iodide, 1.1 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

-

After filtration, concentrate the organic phase under reduced pressure.

-

Purify the resulting crude thioether by column chromatography on silica gel.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in drug discovery and development, particularly in the field of peptide and protein chemistry.

One-Pot Native Chemical Ligation-Desulfurization

A significant application of this compound is its use as a thiol additive in one-pot native chemical ligation (NCL) followed by desulfurization.[7] This powerful strategy allows for the synthesis of large peptides and proteins from smaller, more accessible peptide fragments.

In this process, TFET facilitates the transthioesterification step of NCL. Following the ligation, a radical-mediated desulfurization of the cysteine residue at the ligation site to an alanine residue is performed in the same reaction vessel, streamlining the synthetic process.

References

- 1. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Trifluoroethanethiol: An Additive for Efficient One-Pot Peptide LigationââDesulfurization Chemistry - Journal of the American Chemical Society - Figshare [figshare.com]

- 4. [PDF] Highly efficient one-pot ligation and desulfurization | Semantic Scholar [semanticscholar.org]

- 5. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly efficient one-pot ligation and desulfurization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Trifluoroethanethiol: an additive for efficient one-pot peptide ligation-desulfurization chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 2,2,2-Trifluoroethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2,2,2-trifluoroethanethiol (CF₃CH₂SH), a crucial reagent in various fields of chemical research and drug development. The document details the most common and effective synthetic strategies, focusing on the nucleophilic substitution of 2,2,2-trifluoroethyl precursors. It includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visual diagrams of the synthetic workflows. This guide is intended to equip researchers with the necessary information to safely and efficiently produce high-purity this compound for laboratory applications.

Introduction

This compound is a fluorinated thiol that has gained significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the strong electron-withdrawing trifluoromethyl group, make it a valuable building block and reagent. It is notably used in the formation of self-assembled monolayers and in peptide chemistry. This guide outlines the primary methods for its preparation in a laboratory setting.

Synthetic Strategies

The most prevalent and reliable method for the synthesis of this compound involves the nucleophilic substitution of a 2,2,2-trifluoroethyl precursor bearing a good leaving group with a hydrosulfide salt. The general reaction scheme is as follows:

CF₃CH₂-X + MSH → CF₃CH₂-SH + M-X

Where:

-

X is a suitable leaving group, typically a halide (I, Br, Cl) or a sulfonate ester (e.g., tosylate, mesylate).

-

M is an alkali metal, most commonly sodium (Na) or potassium (K).

The choice of the leaving group and the reaction conditions can significantly impact the yield and purity of the final product.

Two-Step Synthesis via a Tosylate Intermediate

A common and efficient approach is a two-step process starting from the readily available 2,2,2-trifluoroethanol.

Step 1: Tosylation of 2,2,2-Trifluoroethanol

In this step, 2,2,2-trifluoroethanol is converted to its corresponding p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with Hydrosulfide

The 2,2,2-trifluoroethyl tosylate is then reacted with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH), to yield this compound.

Experimental Protocols

Synthesis of 2,2,2-Trifluoroethyl p-Toluenesulfonate (CF₃CH₂OTs)

Materials:

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous dichloromethane (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5-2.0 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by the addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl p-toluenesulfonate.

-

The crude product can be purified by recrystallization or column chromatography if necessary.[1]

Synthesis of this compound (CF₃CH₂SH)

Materials:

-

2,2,2-Trifluoroethyl p-toluenesulfonate (CF₃CH₂OTs) or 2,2,2-trifluoroethyl halide (e.g., CF₃CH₂Cl)

-

Sodium hydrosulfide (NaSH) or Potassium hydrosulfide (KSH)

-

Polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add sodium hydrosulfide (an excess, e.g., 1.5 eq) and a polar organic solvent such as DMF.[2]

-

Heat the mixture to a temperature between 70 °C and 110 °C.[2][3]

-

Slowly add a solution of 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 eq) in the same polar solvent to the heated hydrosulfide solution.

-

Maintain the reaction mixture at the elevated temperature and stir for approximately 5 hours.[2][3] Monitor the reaction by a suitable method (e.g., GC-MS or TLC if applicable).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing cold deionized water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation due to the low boiling point of the product.

-

The crude this compound can be further purified by fractional distillation.

Data Presentation

| Parameter | Starting Material: 2,2,2-Trifluoroethyl Tosylate | Starting Material: 2,2,2-Trifluoroethyl Chloride | Reference(s) |

| Nucleophile | Sodium Hydrosulfide (NaSH) | Sodium Hydrosulfide (NaSH) | [2] |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Polar Organic Solvent | [2] |

| Temperature | - | 70-110 °C | [2][3] |

| Reaction Time | - | ~5 hours | [2][3] |

| Reported Yield | - | - | - |

| Property | Value | Reference(s) |

| Boiling Point | 34-35 °C | [1][4][5] |

| Density | 1.305 g/mL at 25 °C | [1][4][5] |

| Refractive Index | n20/D 1.352 | [1][4][5] |

| Molecular Weight | 116.11 g/mol | [4][6] |

| Flash Point | -24 °C | [4] |

Visualizations

Caption: Overall workflow for the two-step synthesis of this compound.

Safety Considerations

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care in a fume hood.

-

p-Toluenesulfonyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

-

Pyridine and Triethylamine are flammable and toxic. Use in a well-ventilated area.

-

The workup and distillation of the final product should be performed with caution due to its low boiling point and flammability. Ensure proper cooling of the receiving flask during distillation.

Conclusion

The synthesis of this compound via the nucleophilic substitution of a 2,2,2-trifluoroethyl precursor, particularly the tosylate, is a reliable and effective method for laboratory-scale production. This guide provides the essential protocols and data to enable researchers to synthesize this valuable compound. Adherence to the detailed procedures and safety precautions is crucial for a successful and safe synthesis.

References

An In-Depth Technical Guide to 2,2,2-Trifluoroethanethiol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethanethiol (TFET), a fluorinated thiol of significant interest in chemical synthesis and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application, particularly in the realm of peptide chemistry. Emphasis is placed on its role as a highly effective additive in one-pot native chemical ligation-desulfurization (NCLD) reactions, a cornerstone technique in protein and peptide synthesis. Furthermore, this guide discusses the broader context of fluorinated molecules in fragment-based drug discovery and presents spectroscopic data for the characterization of TFET.

Core Properties of this compound

This compound, with the CAS number 1544-53-2 , is a volatile, flammable liquid.[1][2] The introduction of the trifluoromethyl group significantly influences its chemical properties, particularly the acidity of the thiol proton, making it a valuable reagent in various chemical transformations.

Molecular Structure and Identifiers

The molecular structure and key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 1544-53-2 |

| Molecular Formula | C₂H₃F₃S |

| Linear Formula | CF₃CH₂SH[1] |

| SMILES | FC(F)(F)CS |

| InChI Key | RYRLLAOLJVDVNN-UHFFFAOYSA-N[1] |

| IUPAC Name | This compound[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value |

| Molecular Weight | 116.11 g/mol [1][2] |

| Boiling Point | 34-35 °C[1] |

| Density | 1.305 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.352[1] |

| Vapor Pressure | 7.85 psi at 20 °C[1] |

| Flash Point | -24 °C (-11.2 °F) - closed cup[1] |

| Form | Liquid[1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a 2,2,2-trifluoroethyl halide with a hydrosulfide salt. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 2,2,2-Trifluoroethyl Halide

Reaction: CF₃CH₂X + NaSH → CF₃CH₂SH + NaX (where X = Cl, Br, I)

Materials:

-

2,2,2-Trifluoroethyl chloride (or bromide/iodide)

-

Sodium hydrosulfide (NaSH)

-

Polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a molar excess of sodium hydrosulfide to a solution of the 2,2,2-trifluoroethyl halide in a polar organic solvent.

-

Heat the reaction mixture to a temperature between 70°C and 110°C.

-

Maintain the reaction at this temperature for approximately 1 to 5 hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction mixture with water.

-

The product, being volatile, can be isolated by distillation from the reaction mixture.

-

Further purify the collected distillate by fractional distillation to obtain pure this compound.

Note: This is a general procedure and may require optimization based on the specific starting halide and scale of the reaction.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug discovery and development, particularly in the synthesis of complex peptides and as a fragment in fragment-based drug discovery.

One-Pot Peptide Ligation-Desulfurization

A significant application of TFET is in native chemical ligation followed by desulfurization, a powerful method for the total synthesis of proteins.[3] TFET has been identified as a highly effective thiol additive in one-pot ligation-desulfurization protocols.[3][4][5] This methodology has been successfully employed in the efficient multi-step, one-pot synthesis of tick-derived anticoagulant proteins, chimadanin and madanin-1, without the need for intermediate purification steps.[3]

The following protocol is a generalized representation of the one-pot synthesis of Madanin-1, highlighting the role of TFET.

Materials:

-

Peptide fragments of Madanin-1 with appropriate C-terminal thioesters and N-terminal cysteine residues.

-

This compound (TFET) as a thiol additive.

-

Ligation buffer (e.g., phosphate buffer at a specific pH).

-

Desulfurization reagents (e.g., a radical initiator like VA-044 and a phosphine reagent like TCEP).

-

Glutathione.

Procedure:

-

First Ligation: The initial peptide fragments are dissolved in the ligation buffer. TFET is added to facilitate the transthioesterification and subsequent ligation. The reaction is allowed to proceed until completion, as monitored by HPLC-MS.

-

Second Ligation (if applicable): The next peptide fragment is added to the same pot, and the ligation process is repeated.

-

Desulfurization: Once all ligations are complete, the desulfurization reagents (radical initiator, phosphine, and glutathione) are added directly to the reaction mixture. This step converts the cysteine residues at the ligation junctions to alanine.

-

Purification: The final, full-length Madanin-1 protein is purified from the reaction mixture using preparative HPLC.

Caption: One-pot peptide ligation-desulfurization workflow using TFET.

Fragment-Based Drug Discovery

Fluorinated compounds are of great interest in fragment-based drug discovery (FBDD). The fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) for detecting binding to a target protein.[6][7] The unique electronic properties of fluorinated fragments can also lead to favorable interactions in protein binding pockets. While not extensively documented for TFET itself, its structural motif makes it and its derivatives potential candidates for inclusion in fragment libraries for screening against various drug targets.

Caption: Logical workflow of fragment-based drug discovery with fluorinated fragments.

Spectroscopic Data

The characterization of this compound is routinely performed using NMR and IR spectroscopy.

NMR Spectroscopy

The presence of both protons and fluorine atoms allows for comprehensive characterization by ¹H, ¹³C, and ¹⁹F NMR. The following table summarizes expected NMR data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 2.9 - 3.2 | Quartet of triplets | ³JHF ≈ 9-10, ³JHH ≈ 7-8 | -CH₂- |

| ¹H | ~ 1.5 - 1.8 | Triplet | ³JHH ≈ 7-8 | -SH |

| ¹³C | ~ 125 | Quartet | ¹JCF ≈ 277 | -CF₃ |

| ¹³C | ~ 35 | Quartet | ²JCF ≈ 33 | -CH₂- |

| ¹⁹F | ~ -73 | Triplet | ³JHF ≈ 9-10 | -CF₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~ 2950 - 3000 | C-H stretch | -CH₂- |

| ~ 2550 - 2600 | S-H stretch | Thiol (-SH) |

| ~ 1200 - 1300 | C-F stretch (asymmetric) | Trifluoromethyl (-CF₃) |

| ~ 1100 - 1150 | C-F stretch (symmetric) | Trifluoromethyl (-CF₃) |

| ~ 1400 - 1450 | C-H bend | -CH₂- |

Safety and Handling

This compound is an extremely flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile reagent with significant applications in organic synthesis and drug discovery. Its role as a highly effective additive in one-pot peptide ligation-desulfurization reactions streamlines the synthesis of complex proteins. Furthermore, its fluorinated nature makes it a compound of interest for fragment-based drug discovery campaigns. The detailed properties, synthesis protocols, and application workflows presented in this guide are intended to support researchers and scientists in leveraging the full potential of this valuable chemical entity.

References

- 1. This compound 95 1544-53-2 [sigmaaldrich.com]

- 2. This compound | C2H3F3S | CID 4133924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluoroethanethiol: an additive for efficient one-pot peptide ligation-desulfurization chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Trifluoroethanethiol: An Additive for Efficient One-Pot Peptide LigationââDesulfurization Chemistry - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2,2,2-Trifluoroethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 2,2,2-Trifluoroethanethiol (CF₃CH₂SH). This document outlines predicted quantitative data from key analytical techniques, details the experimental protocols for acquiring such data, and presents visual diagrams to aid in understanding the logical relationships in spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on its chemical structure and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 3.2 | Quartet (q) | ~ 9.0 (³JHF) | -CH₂- |

| ~ 1.6 | Triplet (t) | ~ 7.0 (³JHH) | -SH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 125 | Quartet (q) | ~ 277 (¹JCF) | -CF₃ |

| ~ 35 | Quartet (q) | ~ 35 (²JCF) | -CH₂- |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -74 | Triplet (t) | ~ 9.0 (³JHF) | -CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 2570 | Weak | S-H Stretch | Thiol (-SH) |

| ~ 2960 | Medium | C-H Asymmetric Stretch | Methylene (-CH₂-) |

| ~ 2880 | Medium | C-H Symmetric Stretch | Methylene (-CH₂-) |

| ~ 1430 | Medium | C-H Scissoring | Methylene (-CH₂-) |

| ~ 1280 | Strong | C-F Symmetric Stretch | Trifluoromethyl (-CF₃) |

| ~ 1140 | Strong | C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) |

| ~ 700 | Medium | C-S Stretch | Thioether linkage |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion |

| 116 | [CF₃CH₂SH]⁺ (Molecular Ion) |

| 83 | [CH₂SH]⁺ |

| 69 | [CF₃]⁺ |

| 47 | [CH₂SH]⁺ |

| 33 | [SH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm diameter)

-

Pipettes

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

-

Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the ¹H nucleus.

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and shim the spectrometer for the ¹³C nucleus.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1 second, relaxation delay of 5 seconds, and 1024 scans.

-

Process the data similarly to the ¹H spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Tune and shim the spectrometer for the ¹⁹F nucleus.

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters: spectral width of 50 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 64 scans.

-

Process the data as before. External referencing with a known fluorine standard (e.g., trifluorotoluene) is recommended.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

-

Sample Preparation: Place one drop of liquid this compound onto a clean, dry salt plate. Place a second salt plate on top to create a thin liquid film.

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the prepared salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen volatile solvent (approximately 1 mg/mL).

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The GC will separate the compound from the solvent.

-

Typical GC conditions: an appropriate capillary column (e.g., DB-5ms), an initial oven temperature of 40°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min.

-

-

Mass Spectrum Acquisition:

-

As the compound elutes from the GC column, it enters the EI source of the mass spectrometer.

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer scans a mass-to-charge (m/z) range, typically from 30 to 200 amu.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Interpretation

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound.

Reactivity Profile of 2,2,2-Trifluoroethanethiol with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethanethiol (CF₃CH₂SH) is a fluorinated thiol that has garnered significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethyl group. This technical guide provides a comprehensive overview of the reactivity profile of this compound with a range of electrophiles. The document details the nucleophilic behavior of the trifluoroethanethiolate anion in various reactions, including S-alkylation, S-acylation, and Michael additions. Quantitative data from the literature is summarized in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF₃) is a particularly valued substituent in pharmaceutical and agrochemical research, often enhancing metabolic stability, lipophilicity, and binding affinity. This compound serves as a key building block for the introduction of the 2,2,2-trifluoroethylthio (-SCH₂CF₃) moiety. Understanding its reactivity with various electrophiles is crucial for the efficient design and synthesis of novel chemical entities.

The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. This guide will explore these characteristics in the context of common organic reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1544-53-2 | [1] |

| Molecular Formula | C₂H₃F₃S | [1] |

| Molecular Weight | 116.11 g/mol | [1] |

| Boiling Point | 34-35 °C | [1] |

| Density | 1.305 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.352 | [1] |

| pKa | ~10 | Inferred from similar thiols |

| Vapor Pressure | 7.85 psi (20 °C) | [1] |

Reactivity with Electrophiles

This compound, typically after deprotonation to the more nucleophilic trifluoroethanethiolate, readily reacts with a variety of electrophilic partners. The following sections detail its reactivity profile in key classes of organic reactions.

S-Alkylation Reactions

S-alkylation of this compound with alkyl halides is a fundamental method for the formation of 2,2,2-trifluoroethyl thioethers. These reactions generally proceed via an Sₙ2 mechanism. The reaction is typically carried out in the presence of a base to generate the thiolate anion.

Experimental Protocol: General Procedure for S-Alkylation

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, THF, acetonitrile) is treated with a base (e.g., NaH, K₂CO₃, Et₃N; 1.0-1.2 eq.) at 0 °C. The mixture is stirred for a short period to allow for the formation of the thiolate. The alkyl halide (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 2: S-Alkylation of this compound with Alkyl Halides

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl bromide | K₂CO₃ | DMF | RT | 4 | 92 | Hypothetical Example |

| 2 | Iodomethane | NaH | THF | 0 to RT | 2 | 95 | Hypothetical Example |

| 3 | 2-Bromo-N-phenylacetamide | Et₃N | CH₂Cl₂ | RT | 6 | 88 | Hypothetical Example |

Note: The data in this table is representative and may not reflect actual experimental results from a single source, as comprehensive tabulated data for this specific thiol is limited in the readily available literature. The examples are based on general knowledge of thiol alkylations.

References

gas phase acidity and basicity of 2,2,2-Trifluoroethanethiol

An In-depth Technical Guide on the Gas Phase Acidity and Basicity of 2,2,2-Trifluoroethanethiol

This guide provides a comprehensive overview of the gas phase acidity and basicity of this compound (CF₃CH₂SH), a compound of interest in various chemical and pharmaceutical research areas. The data and methodologies presented are based on experimental and theoretical studies, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Concepts: Gas Phase Acidity and Basicity

In the gas phase, the intrinsic acidity and basicity of a molecule can be determined without the influence of solvent effects.

-

Gas Phase Acidity (GA) is defined as the standard Gibbs free energy change (ΔG°acid) for the deprotonation reaction: AH(g) → A⁻(g) + H⁺(g) A lower GA value indicates a stronger acid. The corresponding enthalpy change is the Proton Affinity of the anion (PA(A⁻)) or the deprotonation enthalpy (ΔH°acid) .

-

Gas Phase Basicity (GB) is the negative of the standard Gibbs free energy change (-ΔG°basic) for the protonation reaction: B(g) + H⁺(g) → BH⁺(g) A higher GB value signifies a stronger base. The corresponding negative enthalpy change is the Proton Affinity of the neutral molecule (PA(B)) .

Quantitative Data for this compound

The gas phase acidity and basicity of this compound have been determined experimentally using Fourier Transform Ion Cyclotron Resonance (FT-ICR) spectroscopy and computationally through quantum-mechanical calculations.[1][2]

Table 1: Gas Phase Acidity and Basicity of this compound

| Parameter | Experimental Value (kcal mol⁻¹) | Theoretical Value (kcal mol⁻¹) |

| Gas Phase Acidity (ΔG°acid) | 335.6 ± 0.3[1] | 335.1 |

| Deprotonation Enthalpy (ΔH°acid) | 342.4 ± 0.3[1] | 342.0 |

| Gas Phase Basicity (GB) | 175.8 | 175.7 |

| Proton Affinity (PA) | 182.2 | 182.4 |

Theoretical values were calculated at the G2(MP2) level.[1]

Experimental and Theoretical Protocols

Experimental Determination: Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

The experimental values for the gas phase acidity and basicity of this compound were determined by studying proton-transfer equilibria in a modified Bruker CMS-47 FT-ICR mass spectrometer.[1]

Methodology:

-

Ion Generation and Trapping: The ions of this compound and a reference compound with a known gas phase acidity or basicity are generated and trapped within the ICR cell by a strong magnetic field.

-

Proton-Transfer Equilibrium: The trapped ions are allowed to react with neutral molecules of the sample and the reference compound until equilibrium is reached.

-

For Acidity: CF₃CH₂S⁻ + AH_ref ⇌ CF₃CH₂SH + A_ref⁻

-

For Basicity: CF₃CH₂SH₂⁺ + B_ref ⇌ CF₃CH₂SH + B_refH⁺

-

-

Equilibrium Constant Determination: The relative abundances of the ions at equilibrium are measured, allowing for the calculation of the equilibrium constant (Keq).

-

Gibbs Free Energy Calculation: The standard Gibbs free energy change for the proton-transfer reaction (δΔG°) is calculated from the equilibrium constant using the equation: δΔG° = -RT ln(K_eq).

-

Gas Phase Acidity/Basicity Calculation: The gas phase acidity or basicity of this compound is then determined by relating δΔG° to the known acidity or basicity of the reference compound.[1] A series of reference compounds are typically used to ensure accuracy through overlapping measurements.[1]

-

Double Resonance Experiments: The reversibility of the proton-transfer reactions is confirmed using double resonance experiments to ensure that true thermodynamic equilibrium is being observed.[1]

Theoretical Determination: Quantum-Mechanical Calculations

Theoretical values were obtained using G2(MP2) level quantum-mechanical calculations.[1] This computational approach involves:

-

Geometry Optimization: The molecular geometries of the neutral this compound, its protonated form (CF₃CH₂SH₂⁺), and its deprotonated form (CF₃CH₂S⁻) are optimized.

-

Energy Calculation: High-level ab initio calculations are performed to determine the electronic energies of the optimized structures.

-

Thermochemical Analysis: Statistical mechanics are used to calculate the thermal contributions to enthalpy and entropy at a standard temperature (298.15 K).

-

Calculation of PA and GB:

-

The Proton Affinity (PA) is calculated as the difference in the computed enthalpies of the neutral and protonated species (for basicity) or the anion and neutral species (for acidity).

-

The Gas Phase Basicity (GB) and Gas Phase Acidity (GA) are calculated by including the computed entropy changes in the respective protonation and deprotonation reactions.[1]

-

Visualizations

Gas Phase Equilibria of this compound

References

An In-depth Technical Guide to the Isomers of C2H3F3S for Researchers, Scientists, and Drug Development Professionals

An analysis of the structural isomers of the molecular formula C2H3F3S reveals a landscape of compounds with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of the key isomers, their synthesis, physicochemical properties, and known biological relevance, with a focus on providing actionable data and protocols for laboratory professionals.

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethylthio- (SCF3) and related structural motifs offer a unique combination of these properties, making compounds with the molecular formula C2H3F3S of particular interest to the pharmaceutical and agrochemical industries. This document details the synthesis, characterization, and known activities of the primary structural isomers of C2H3F3S: 2,2,2-Trifluoroethanethiol, (Trifluoromethyl)methylsulfane, and 2-(Trifluoromethyl)thiirane.

Isomer Overview and Physicochemical Properties

The molecular formula C2H3F3S gives rise to several structural isomers, with the most prominent being a thiol, a thioether, and a cyclic thiirane. Each isomer possesses distinct physicochemical properties that influence its reactivity and potential applications.

| Property | This compound | (Trifluoromethyl)methylsulfane | 2-(Trifluoromethyl)thiirane |

| Structure | CF₃CH₂SH | CF₃SCH₃ | C₂H₃F₃S (cyclic) |

| IUPAC Name | This compound | (Trifluoromethyl)methylsulfane | 2-(Trifluoromethyl)thiirane |

| CAS Number | 1544-53-2[1] | 421-16-9[2] | Not available |

| Molecular Weight | 116.11 g/mol [1] | 116.11 g/mol [2] | 116.11 g/mol |

| Boiling Point | 34-35 °C[3] | Not available | Not available |

| Density | 1.305 g/mL at 25 °C[3] | Not available | Not available |

| Refractive Index | n20/D 1.352[3] | Not available | Not available |

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for the identified isomers. This data is crucial for the identification and characterization of these compounds in a laboratory setting.

| Spectrum | This compound | (Trifluoromethyl)methylsulfane | 2-(Trifluoromethyl)thiirane |

| ¹H NMR | Available[4] | Not available | δ = 7.46–7.43 (m, 2H), 7.40–7.37 (m, 3H), 2.57 (dd, J = 2.3, 1.0 Hz, 1H), 2.15 (app. br q, J = 5.6 Hz, 1H), 1.68 (d, J = 2.4 Hz, 1H) ppm[5] |

| ¹³C NMR | Available[6] | Not available | δ = 130.0 (C), 129.0 (CH), 128.7 (2 × CH), 128.4 (2 × CH), 121.2 (C, q, ¹JC‐F = 275 Hz), 60.7 (CH, q, ²JC‐F = 36.8 Hz), 53.0 (CH₂), 33.4 (C, q, ³JC‐F = 2.3 Hz) ppm[5] |

| ¹⁹F NMR | Not available | Not available | δ = -67.1 (s, 3F) ppm[5] |

| IR | Available[1] | Characteristic frequencies available[7] | Not available |

| Mass Spec | Not available | Available[2] | Not available |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and utilization of these compounds in research and development.

Synthesis of this compound from 2,2,2-Trifluoroethyl Tosylate

This procedure outlines the synthesis of this compound via nucleophilic substitution of the corresponding tosylate.

Materials:

-

2,2,2-Trifluoroethyl p-toluenesulfonate (1 equivalent)

-

Sodium hydrosulfide (NaSH) (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,2,2-trifluoroethyl p-toluenesulfonate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium hydrosulfide portion-wise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Synthesis of this compound.

Synthesis of (Trifluoromethyl)methylsulfane

A general procedure for the synthesis of trifluoromethyl sulfides involves the reaction of a thiol with a trifluoromethylating agent.

Materials:

-

Methanethiol (1 equivalent)

-

Trifluoromethyl iodide (CF₃I) (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed reaction vessel, dissolve potassium carbonate in anhydrous DMF.

-

Bubble methanethiol gas through the solution at 0 °C.

-

Slowly add trifluoromethyl iodide to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Carefully vent the reaction vessel and pour the mixture into water.

-

Extract the aqueous layer with a low-boiling organic solvent (e.g., pentane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain (Trifluoromethyl)methylsulfane.

Synthesis of (Trifluoromethyl)methylsulfane.

Biological Activity and Signaling Pathways

While specific signaling pathways for the isomers of C2H3F3S are not yet extensively documented, the trifluoromethylthio moiety is known to be a valuable pharmacophore. Compounds containing this group often exhibit inhibitory activity against various enzymes, particularly proteases, due to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of an adjacent carbonyl group.

Trifluoromethyl ketones, which can be formed from the oxidation of related alcohols, are known inhibitors of serine and cysteine proteases. They act as transition-state analogs, forming a stable hemiketal or hemithioketal adduct with the active site nucleophile. This mechanism suggests that trifluoromethyl-containing thioethers could serve as precursors to potent enzyme inhibitors.

A study on trifluoromethylthiolane derivatives has shown antiviral activity against Herpes Simplex Virus type 1 (HSV-1), suggesting that the virus particles formed are incomplete and non-infectious[8][9][10]. This indicates a potential interference with viral replication processes, possibly through the inhibition of viral enzymes like DNA polymerase.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by the isomers of C2H3F3S. High-throughput screening and proteomic approaches could be valuable in identifying their biological roles.

Potential Biological Mechanisms of C2H3F3S Isomers.

Conclusion

The isomers of C2H3F3S represent a promising class of compounds for drug discovery and development. Their synthesis is achievable through established organic chemistry protocols, and their unique electronic properties, conferred by the trifluoromethyl group, make them attractive candidates for the development of enzyme inhibitors and other therapeutic agents. This guide provides a foundational dataset and experimental framework to facilitate further research into these valuable molecules. Future investigations should focus on a more detailed exploration of their biological activities to uncover specific signaling pathways and therapeutic targets.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C2H3F3S | CID 4133924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. sciforum.net [sciforum.net]

A Technical Guide to 2,2,2-Trifluoroethanethiol: Properties, Determination, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanethiol (TFET) is a fluorinated thiol compound with increasing significance in various scientific domains, particularly in the realm of proteomics and peptide chemistry. Its unique physicochemical properties, stemming from the presence of the trifluoromethyl group, make it a valuable reagent and building block. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its key applications, with a focus on its role in synthetic peptide chemistry.

Core Physical Properties

The defining physical characteristics of this compound are its boiling point and density. These properties are crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Conditions |

| Boiling Point | 34-35 °C | at standard atmospheric pressure (lit.)[1][2][3][4][5] |

| Density | 1.305 g/mL | at 25 °C (lit.)[1][2][3][4][5] |

Experimental Protocols for Property Determination

Accurate determination of the boiling point and density is fundamental for the characterization of liquid compounds like this compound. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, several methods can be employed.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]

Distillation Method

For larger quantities, a simple distillation setup can be used to determine the boiling point.[3]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

The distillation flask is charged with this compound and boiling chips.

-

The apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb, and a steady distillation rate is achieved. This temperature represents the boiling point.[3][4]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this is typically measured in g/mL.

Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.[1][7]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured and recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[7] For improved accuracy, measurements should be repeated and the average value taken.[1][7]

Applications in Drug Development and Research

This compound serves as a crucial reagent in synthetic chemistry, particularly in the field of peptide and protein science.

Peptide Synthesis and Ligation

One of the prominent applications of this compound is as an additive in one-pot peptide ligation-desulfurization chemistry .[8] This technique is a powerful strategy for the chemical synthesis of proteins.

Logical Workflow for TFET-assisted Peptide Ligation-Desulfurization:

Caption: Workflow of one-pot peptide ligation-desulfurization facilitated by this compound.

In this process, a peptide with a C-terminal thioester and another with an N-terminal cysteine are joined (ligated). The subsequent desulfurization step, often facilitated by a thiol additive like TFET, converts the cysteine residue at the ligation site to an alanine, yielding the final native peptide.[8]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a 2,2,2-trifluoroethyl halide or tosylate with an alkali metal hydrosulfide.[9]

General Synthesis Pathway:

Caption: A generalized workflow for the synthesis of this compound.

This nucleophilic substitution reaction provides a direct pathway to the desired thiol compound.[9]

Conclusion

This compound is a compound with well-defined physical properties that can be reliably determined using standard laboratory techniques. Its utility in advanced synthetic methodologies, such as peptide ligation, underscores its importance for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its properties and the experimental protocols for their determination is essential for its effective and safe application in a research setting.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. phillysim.org [phillysim.org]

- 3. vernier.com [vernier.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Trifluoroethanethiol: an additive for efficient one-pot peptide ligation-desulfurization chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JP2017523217A - Synthesis of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 2,2,2-Trifluoroethanethiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling precautions for 2,2,2-Trifluoroethanethiol (TFET). Designed for laboratory personnel, this document outlines the potential hazards, proper handling procedures, emergency responses, and waste disposal protocols associated with this highly flammable and toxic compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring stringent safety measures. It is an extremely flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause serious skin and eye irritation and may also lead to respiratory irritation.[1]

GHS Hazard Classification:

| Hazard Class | Category |

| Flammable Liquids | 1 |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 |

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C2H3F3S |

| Molecular Weight | 116.11 g/mol [2] |

| Appearance | Colorless liquid |

| Odor | Characteristic |

| Boiling Point | 34-35 °C (lit.)[3] |

| Melting Point | -45 °C / -49 °F |

| Flash Point | -24 °C (-11.2 °F) - closed cup[3] |

| Density | 1.305 g/mL at 25 °C (lit.)[3] |

| Vapor Pressure | 7.85 psi (20 °C)[3] |

| Solubility | No data available |

Exposure Controls and Personal Protection

To minimize exposure risk, a multi-layered approach to safety, known as the "Hierarchy of Controls," should be implemented. This prioritizes control measures from most to least effective.

Caption: Hierarchy of Safety Controls for Hazardous Chemicals.

Engineering Controls:

-

Ventilation: All work with this compound must be conducted in a well-functioning chemical fume hood to prevent the inhalation of vapors.[4]

-

Containment: Use of a glovebox may be necessary for procedures with a higher risk of aerosol generation.

-

Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound.

| PPE Item | Specification |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and long-sleeved clothing.[6][7] Ensure gloves are regularly inspected for signs of degradation or permeation. |

| Respiratory Protection | For situations where fume hood use is not feasible or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[6] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[6][8] |

| Footwear | Closed-toe, chemical-resistant shoes.[9] |

Handling and Storage

Safe Handling:

-

Work in a designated area within a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use non-sparking tools and explosion-proof equipment.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

-

Keep away from heat and sources of ignition.[4]

-

Store in a flammable liquids storage cabinet.

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Extremely flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated. Hazardous combustion products include carbon oxides, sulfur oxides, and hydrogen fluoride.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area immediately. Eliminate all ignition sources. Do not breathe vapors. Ensure adequate ventilation. Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or earth. Collect the absorbed material into a suitable container for disposal.

Experimental Protocols: One-Pot Ligation-Desulfurization

This compound is utilized as a thiol additive in one-pot ligation-desulfurization reactions for the synthesis of peptides and proteins. This method offers an efficient route for creating native peptide bonds.

General Methodology: The following is a representative protocol for a one-pot ligation-desulfurization reaction. Specific quantities and reaction times will vary depending on the peptide sequence and scale of the synthesis.

Caption: Workflow for a typical one-pot ligation-desulfurization reaction.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all liquid waste in a clearly labeled, sealed container.

-

Contaminated solid waste (e.g., gloves, absorbent materials) should be double-bagged and placed in a designated hazardous waste container.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Toxicological Information

This compound is acutely toxic by oral, dermal, and inhalation routes. While specific long-term toxicological data for this compound is limited, the related compound 2,2,2-Trifluoroethanol has been shown to cause damage to organs through prolonged or repeated exposure.[4][11] It is metabolized in the liver, and its toxicity is linked to its metabolic products. Given the structural similarities, it is prudent to handle this compound with the assumption of similar or greater toxicity.

Disclaimer: This document is intended as a guide for trained laboratory personnel. It is not exhaustive and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols. Always perform a thorough risk assessment before beginning any new experimental procedure.

References

- 1. Trifluoroethanethiol: an additive for efficient one-pot peptide ligation-desulfurization chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. (PDF) Trifluoroethanethiol: An Additive for Efficient One-Pot Peptide Ligation−Desulfurization Chemistry (2014) | Robert E. Thompson | 131 Citations [scispace.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. Laboratory waste | Staff Portal [staff.ki.se]

- 8. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Collection - Trifluoroethanethiol: An Additive for Efficient One-Pot Peptide LigationââDesulfurization Chemistry - Journal of the American Chemical Society - Figshare [figshare.com]

A Technical Guide to 2,2,2-Trifluoroethanethiol for Researchers and Drug Development Professionals

An In-depth Technical Guide

This guide provides comprehensive technical information on 2,2,2-Trifluoroethanethiol, a key reagent in synthetic chemistry, particularly for applications in pharmaceutical and materials science research. This document outlines commercial suppliers, physical and chemical properties, detailed synthesis protocols, and a representative reaction protocol for its use in nucleophilic aromatic substitution (SNAr) reactions.

Commercial Availability

This compound with a purity of 95% or greater is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following reputable vendors:

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich | This compound | 95% | 1544-53-2 |

| Cenmed | 2 2 2-trifluoroethanethiol 95% | 95% | 1544-53-2 |

| Santa Cruz Biotechnology | This compound | ≥95% | 1544-53-2 |

Physicochemical and Safety Data

This compound (CF₃CH₂SH) is a volatile and flammable liquid. Its trifluoromethyl group significantly influences its chemical properties, such as its acidity and reactivity.

| Property | Value |

| Molecular Formula | C₂H₃F₃S |

| Molecular Weight | 116.11 g/mol [1] |

| Boiling Point | 34-35 °C[1] |

| Density | 1.305 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.352[1] |

| Vapor Pressure | 7.85 psi at 20 °C[1] |

| Flash Point | -24 °C (-11.2 °F) - closed cup[2] |

Safety Information: this compound is classified as an extremely flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.[2] All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of a 2,2,2-trifluoroethyl halide with an alkali metal hydrosulfide.[4]

Detailed Experimental Protocol: Synthesis from 2,2,2-Trifluoroethyl Chloride

This protocol is adapted from the general method described in the patent literature.[4]

Materials:

-

2,2,2-Trifluoroethyl chloride (CF₃CH₂Cl)

-

Sodium hydrosulfide (NaSH), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add an excess of anhydrous sodium hydrosulfide (e.g., 1.5 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable slurry.

-

Reactant Addition: While stirring under a nitrogen atmosphere, slowly add 2,2,2-trifluoroethyl chloride (1.0 equivalent) to the slurry.

-

Reaction: Heat the reaction mixture to approximately 80 °C and maintain this temperature for 5-10 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to yield the final product with ≥95% purity.

-

Reactivity and Applications in Drug Development

This compound is a valuable building block in drug discovery due to the unique properties conferred by the trifluoroethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. A common and important reaction involving this thiol is its use as a nucleophile in S-alkylation and nucleophilic aromatic substitution (SNAr) reactions.

Representative Reaction: SNAr with 2-Chloropyridine

The following protocol details the synthesis of 2-(2,2,2-trifluoroethylthio)pyridine, a common structural motif in medicinal chemistry, via an SNAr reaction.

Detailed Experimental Protocol: Synthesis of 2-(2,2,2-Trifluoroethylthio)pyridine

This protocol is a general procedure adaptable from standard SNAr methodologies with thiols.

Materials:

-

2-Chloropyridine

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 2-chloropyridine (1.0 equivalent), this compound (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants (a concentration of approximately 0.5 M with respect to 2-chloropyridine is a good starting point).

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the ethyl acetate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2,2,2-trifluoroethylthio)pyridine.

-

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. The detailed protocols serve as a starting point for the synthesis and application of this versatile reagent.

References

Methodological & Application

Application Notes and Protocols for 2,2,2-Trifluoroethanethiol in Peptide Ligation-Desulfurization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2,2-Trifluoroethanethiol (TFET) as a highly effective thiol additive in one-pot native chemical ligation (NCL) and desulfurization reactions for peptide and protein synthesis.